molecular formula C18H16N2O2 B2742480 (E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one CAS No. 1164461-06-6

(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one

Cat. No. B2742480
CAS RN: 1164461-06-6
M. Wt: 292.338
InChI Key: BDUPTEXAYHRIKB-DHZHZOJOSA-N
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Description

The compound “(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one” is a complex organic molecule. It contains a methoxyphenyl group, a methylimidazopyridinyl group, and a propenone group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the propenone group suggests that this compound could exist in different geometric isomers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The methoxyphenyl and methylimidazopyridinyl groups could potentially participate in electrophilic aromatic substitution reactions, while the propenone group could be involved in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in polar solvents .

Scientific Research Applications

Cancer Chemotherapy Applications

A study on selenylated imidazo[1,2-a]pyridines, closely related to the queried compound, revealed their promising activity against breast cancer cells. The compounds were found to inhibit cell proliferation, induce DNA cleavage, and cause cell death by apoptosis, establishing their potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

Synthesis of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds using a similar compound as a three carbon synthon has been reported. This synthesis approach efficiently produces a variety of five and six-membered heterocycles, showcasing the compound's versatility as a building block in organic synthesis (Mahata et al., 2003).

Optical Properties and Material Applications

Another study detailed the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, highlighting their significant Stokes' shift and potential as low-cost luminescent materials. This research underscores the compound's relevance in the development of materials with specific optical properties (Volpi et al., 2017).

Antiviral and Antibacterial Activity

The imidazo[1,2-a]pyridine framework, similar to the queried compound, has also been explored for its antiviral and antibacterial activities. Studies have synthesized and evaluated various derivatives for their potential as antiulcer agents and inhibitors of human rhinovirus, indicating the compound's potential in developing new therapeutic agents (Starrett et al., 1989).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. Without specific context or application, it’s challenging to predict its mechanism of action .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. Future research could focus on exploring its synthesis, reactivity, and potential uses .

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-18(20-12-4-3-5-17(20)19-13)16(21)11-8-14-6-9-15(22-2)10-7-14/h3-12H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUPTEXAYHRIKB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one

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